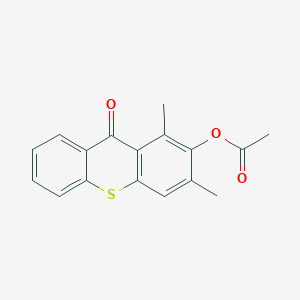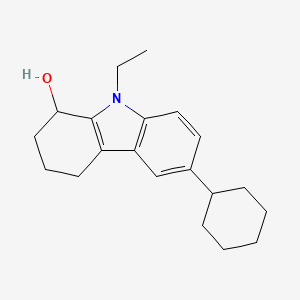![molecular formula C19H24O4 B4892041 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene)](/img/structure/B4892041.png)
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene), also known as PRODAN, is a fluorescent probe that is widely used in scientific research. PRODAN has a unique structure that makes it an excellent tool for studying a variety of biological processes.
Mecanismo De Acción
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) works by emitting fluorescence when excited by light. The fluorescence of 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is sensitive to its environment, which makes it an excellent tool for studying biological processes. The mechanism of action of 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is based on the principle of fluorescence resonance energy transfer (FRET).
Biochemical and Physiological Effects:
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal biological processes. This makes it an excellent tool for studying biological processes without altering them.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) has several advantages for lab experiments. It is easy to synthesize, non-toxic, and has minimal biochemical and physiological effects on cells and tissues. 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is also highly sensitive to its environment, which makes it an excellent tool for studying biological processes. However, 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) has some limitations. It is not suitable for studying processes that occur in highly acidic or basic environments. 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is also sensitive to temperature and can be affected by photobleaching.
Direcciones Futuras
There are several future directions for the use of 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) in scientific research. One direction is the development of new derivatives of 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) that are more sensitive to specific biological processes. Another direction is the use of 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) in the development of new diagnostic tools for detecting diseases. 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) can also be used in the development of new drugs that target specific biological processes. Overall, 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is a versatile tool that has many potential applications in scientific research.
Métodos De Síntesis
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) can be synthesized by the reaction of 2-ethoxybenzaldehyde with 1,3-propanediol in the presence of a Lewis acid catalyst. The reaction yields a diol intermediate, which is then oxidized to form 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene). The synthesis of 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is a fluorescent probe that is widely used in scientific research. It is used to study a variety of biological processes, including protein-ligand interactions, membrane fluidity, and lipid bilayer structure. 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is also used as a pH sensor and a probe for detecting oxidative stress.
Propiedades
IUPAC Name |
1-ethoxy-2-[3-(2-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-3-20-16-10-5-7-12-18(16)22-14-9-15-23-19-13-8-6-11-17(19)21-4-2/h5-8,10-13H,3-4,9,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUXCBSSFKLMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-2-[3-(2-ethoxyphenoxy)propoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-(4-{[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate](/img/structure/B4891977.png)
![2-[(cyanomethyl)thio]-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4891985.png)
![N-({[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4892010.png)
![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4892015.png)

![[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol](/img/structure/B4892023.png)
![N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)
![5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4892037.png)

![4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine](/img/structure/B4892048.png)
![N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4892049.png)
![N-[(4-chlorophenoxy)acetyl]alanine](/img/structure/B4892064.png)